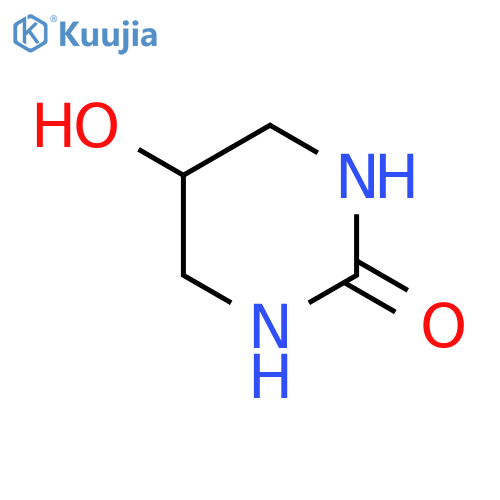Cas no 1852-18-2 (5-hydroxy-1,3-diazinan-2-one)

5-hydroxy-1,3-diazinan-2-one structure
商品名:5-hydroxy-1,3-diazinan-2-one
5-hydroxy-1,3-diazinan-2-one 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone,tetrahydro-5-hydroxy-
- 5-Hydroxy-1,3-diazinan-2-one
- 5-HYDROXYTETRAHYDRO-2(1H)-PYRIMIDINONE
- tetrahydro-5-hydroxy-1H-pyrimidin-2-one
- 5-hydroxytetrahydropyrimidin-2(1H)-one
- Tetrahydro-5-hydroxy-2(1H)-pyrimidinone
- NSC53289
- 5-Hydroxy-propylenharnstoff
- NSC38458
- Z2168541813
- 5-hydroxy-1,3-diazinan-2-one
-
- MDL: MFCD03931656
- インチ: 1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
- InChIKey: PZSCGIVZIUKDAJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])N([H])C(N([H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 116.05864
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 94.2
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 61.4
じっけんとくせい
- PSA: 61.36
5-hydroxy-1,3-diazinan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-218443-2.5g |
5-hydroxy-1,3-diazinan-2-one |
1852-18-2 | 95% | 2.5g |
$195.0 | 2023-09-16 | |
| eNovation Chemicals LLC | D761323-5g |
tetrahydro-5-hydroxy-1H-pyrimidin-2-one |
1852-18-2 | 95% | 5g |
$250 | 2024-06-06 | |
| Enamine | EN300-218443-5.0g |
5-hydroxy-1,3-diazinan-2-one |
1852-18-2 | 95% | 5.0g |
$306.0 | 2023-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MP375-200mg |
5-hydroxy-1,3-diazinan-2-one |
1852-18-2 | 95+% | 200mg |
360.0CNY | 2021-07-15 | |
| Apollo Scientific | OR311121-500mg |
5-Hydroxy-1,3-diazinan-2-one |
1852-18-2 | 500mg |
£145.00 | 2024-05-24 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X01525-25g |
5-Hydroxytetrahydropyrimidin-2(1H)-one |
1852-18-2 | 25g |
¥14166.0 | 2021-09-03 | ||
| Chemenu | CM512609-5g |
5-Hydroxytetrahydropyrimidin-2(1H)-one |
1852-18-2 | 95% | 5g |
$224 | 2023-02-02 | |
| abcr | AB305476-1 g |
5-Hydroxytetrahydro-2(1H)-pyrimidinone, 95%; . |
1852-18-2 | 95% | 1 g |
€160.90 | 2023-07-19 | |
| Chemenu | CM512609-25g |
5-Hydroxytetrahydropyrimidin-2(1H)-one |
1852-18-2 | 95% | 25g |
$771 | 2023-02-02 | |
| Aaron | AR00ATG6-10g |
Tetrahydro-5-hydroxy-1H-pyrimidin-2-one |
1852-18-2 | 95% | 10g |
$418.00 | 2025-01-23 |
5-hydroxy-1,3-diazinan-2-one 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
1852-18-2 (5-hydroxy-1,3-diazinan-2-one) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1852-18-2)5-hydroxy-1,3-diazinan-2-one

清らかである:99%
はかる:5g
価格 ($):224.0